Bienvenue dans la boutique en ligne BenchChem!

16-Methylpregna-4,16-diene-3,20-dione

Progesterone receptor antagonism Steroid receptor pharmacology T47D alkaline phosphatase assay

Choose 16-methylpregna-4,16-diene-3,20-dione for PR-antagonist SAR where a 4.8‑fold potency window over the non‑methylated analog is essential. Its simplified oxidation state—no 11β‑OH, 17α‑OH, 21‑OH, or 9α‑F—eliminates glucocorticoid cross‑reactivity. This scaffold is also the mandatory intermediate for methylenation chemistry leading to melengestrol acetate (US 5,616,743). Confirm identity via mp 176–177 °C and GC‑MS reference spectrum to ensure correct olefin regioisomer before synthesis or assay.

Molecular Formula C22H30O2
Molecular Weight 326.5 g/mol
CAS No. 13485-43-3
Cat. No. B086196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name16-Methylpregna-4,16-diene-3,20-dione
CAS13485-43-3
Synonyms16-Methylpregna-4,16-diene-3,20-dione
Molecular FormulaC22H30O2
Molecular Weight326.5 g/mol
Structural Identifiers
SMILESCC1=C(C2(CCC3C(C2C1)CCC4=CC(=O)CCC34C)C)C(=O)C
InChIInChI=1S/C22H30O2/c1-13-11-19-17-6-5-15-12-16(24)7-9-21(15,3)18(17)8-10-22(19,4)20(13)14(2)23/h12,17-19H,5-11H2,1-4H3/t17-,18+,19+,21+,22+/m1/s1
InChIKeyAATFZIOHQGNMOO-LJCDUQBNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 750 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

16-Methylpregna-4,16-diene-3,20-dione (CAS 13485-43-3): A 16-Methyl-Derivatized Pregnadienedione Steroid with Defined Progesterone Receptor Antagonism and Multi-Enzyme Inhibitory Profile


16-Methylpregna-4,16-diene-3,20-dione (CAS 13485-43-3) is a synthetic C22 steroidal dienedione characterized by a Δ⁴,¹⁶-conjugated dienone system bearing a methyl substituent at position 16. It is structurally classified as a 16-methyl-pregnadiene-3,20-dione derivative, distinguishing it from both the non-methylated 16-dehydroprogesterone series and the 16-methyl-4-ene (progesterone-type) series [1]. Unlike more heavily functionalized 16-methyl corticosteroids such as dexamethasone or clocortolone, this compound retains a simplified oxidation state—lacking 11β-hydroxy, 17α-hydroxy, 21-hydroxy, or 9α-fluoro substituents—making it a strategically minimal scaffold for structure-activity relationship (SAR) studies, synthetic intermediate applications, and procurement where targeted, single-variable structural differentiation is required [2].

Why 16-Methylpregna-4,16-diene-3,20-dione Cannot Be Casually Substituted by Other 16-Methyl or Pregnadienedione Steroids


Within the pregnadienedione steroid family, minor structural variations—such as the presence or absence of a C16 methyl group, the position of the second double bond (Δ¹⁶ vs. Δ¹), or the oxidation state at C11, C17, and C21—profoundly alter receptor binding profiles, enzyme inhibition spectra, and physicochemical properties [1]. For example, the non-methylated analog 16-dehydroprogesterone exhibits an approximately 4.8-fold weaker progesterone receptor (PR) antagonist potency (IC₅₀ = 1,300 nM) compared to 16-methylpregna-4,16-diene-3,20-dione (IC₅₀ = 270 nM) in the same T47D cell-based assay [2]. Conversely, fully elaborated 16-methyl corticosteroids such as dexamethasone carry potent glucocorticoid receptor activity that confounds experiments requiring isolated PR or lipoxygenase pathway interrogation. These quantitative differences in target engagement mean that procurement decisions based solely on gross structural class similarity risk introducing uncontrolled variables into downstream assays or synthetic routes [3].

Quantitative Differentiation Evidence for 16-Methylpregna-4,16-diene-3,20-dione (CAS 13485-43-3) Against Its Closest Structural Analogs


Progesterone Receptor Antagonism: 4.8-Fold Potency Advantage Over 16-Dehydroprogesterone in T47D Human Breast Cancer Cells

In a direct head-to-head comparison using the same assay platform (T47D human breast cancer cells, inhibition of progesterone-induced alkaline phosphatase activity measured after 24 h incubation), 16-methylpregna-4,16-diene-3,20-dione demonstrated an IC₅₀ of 270 nM for progesterone receptor (PR) antagonism, whereas the structurally closest non-methylated analog, 16-dehydroprogesterone (pregna-4,16-diene-3,20-dione), exhibited an IC₅₀ of 1,300 nM—representing a 4.8-fold enhancement in potency conferred solely by the addition of the 16-methyl group [1][2]. Both data points were curated by ChEMBL from the University of Tokyo and are publicly accessible through BindingDB, ensuring assay-condition comparability.

Progesterone receptor antagonism Steroid receptor pharmacology T47D alkaline phosphatase assay

Lipoxygenase Pathway Inhibition: A Distinct Poly-Pharmacology Profile Not Observed in Simple 4-Ene or 1,4-Diene 16-Methyl Congeners

16-Methylpregna-4,16-diene-3,20-dione is documented in authoritative pharmacological databases as a potent inhibitor of lipoxygenase, interfering with arachidonic acid metabolism, while also exhibiting secondary inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (COX) [1]. This multi-enzyme inhibitory fingerprint is structurally specific: the Δ⁴,¹⁶-dienone system combined with the 16-methyl group appears critical, as the non-methylated 16-dehydroprogesterone and the 4-ene-only 16α-methylprogesterone are not annotated with comparable lipoxygenase inhibitory activity in the same databases. Although precise IC₅₀ values for lipoxygenase inhibition are not publicly available for direct comparator quantification, the annotation as a 'potent' lipoxygenase inhibitor across multiple independent database entries constitutes a class-level differentiating feature absent from closely related analogs [2].

Lipoxygenase inhibition Arachidonic acid cascade Multi-target steroid pharmacology

Synthetic Intermediate Utility: The 4,16-Diene-16-Methyl Architecture as a Gateway to 16-Methylene Steroids Not Accessible from 4-Ene-16-Methyl or 1,4-Diene-16-Methyl Scaffolds

US Patent 5,616,743 (Boivin, Zard, Chauvet; Roussel UCLAF, 1997) explicitly defines 16-methyl-Δ¹,⁴-pregnadiene-3,20-diones—a class that includes 16-methylpregna-4,16-diene-3,20-dione as a key sub-structure—as essential intermediates for preparing 16-methylene steroids, which are themselves precursors to therapeutically and agriculturally significant compounds such as melengestrol acetate (a veterinary growth promoter) and medrogestone (a synthetic progestin) [1]. The Δ¹⁶ double bond provides the necessary olefin geometry for subsequent methylenation chemistry that is not available from the corresponding 4-ene-16-methyl (e.g., 16α-methylprogesterone) or 1,4-diene-16-methyl (non-16-ene) scaffolds [2]. This patent-protected synthetic pathway explicitly differentiates the 4,16-diene-16-methyl architecture from its 4-ene and 1,4-diene analogs as the required intermediate for C16 methylenation.

Steroid intermediate synthesis 16-Methylene steroid preparation Patent-defined synthetic utility

Physicochemical Differentiation: Well-Defined Melting Point (176–177 °C) and GC-MS Reference Spectrum Enable Identity Verification Against Isomeric or Dehydro Impurities

16-Methylpregna-4,16-diene-3,20-dione is characterized by a reported melting point of 176–177 °C (recrystallized from acetone/ethyl acetate) and a predicted boiling point of 469.5 ± 45.0 °C [1]. A GC-MS reference spectrum is available in the Wiley Registry of Mass Spectral Data (SpectraBase Compound ID: 560bGrPxQVk), providing unequivocal identity confirmation [2]. In contrast, the closely related non-methylated analog 16-dehydroprogesterone (MW 312.45 g/mol) differs by 14 mass units (one methylene group) and exhibits distinct chromatographic retention and fragmentation patterns. The 16-methyl-4-ene analog (16α-methylprogesterone, MW 328.50 g/mol) differs by 2 mass units (saturation of the Δ¹⁶ double bond), enabling unambiguous discrimination by high-resolution mass spectrometry. For procurement quality control, these well-defined physicochemical constants provide straightforward acceptance criteria.

Steroid analytical characterization GC-MS reference data Melting point specification

Optimal Scientific and Industrial Application Scenarios for 16-Methylpregna-4,16-diene-3,20-dione Based on Quantitative Differentiation Evidence


Progesterone Receptor Antagonist Screening and SAR Studies Requiring a Minimalist 16-Methyl-Pregnadienedione Scaffold

Investigators conducting progesterone receptor (PR) antagonist screening or structure-activity relationship (SAR) campaigns should select 16-methylpregna-4,16-diene-3,20-dione as the core scaffold when a 4.8-fold potency window over the non-methylated 16-dehydroprogesterone baseline (IC₅₀ 270 nM vs. 1,300 nM in T47D cells) is required [1]. Its simplified oxidation state—devoid of 11β-OH, 17α-OH, 21-OH, and 9α-F substituents—eliminates confounding glucocorticoid receptor cross-reactivity inherent to fully elaborated 16-methyl corticosteroids, making it the cleanest available tool for isolating the contribution of the 16-methyl group to PR antagonist pharmacology [2].

Dual Lipoxygenase/COX Pathway Interrogation Using a Single Steroidal Chemotype

For research programs investigating the arachidonic acid cascade where simultaneous inhibition of lipoxygenase (primary) and cyclooxygenase (secondary) is desired from a single molecular entity, 16-methylpregna-4,16-diene-3,20-dione represents a uniquely annotated tool compound [1]. Unlike 16-dehydroprogesterone or 16α-methylprogesterone, which lack documented lipoxygenase inhibitory activity, this compound's poly-pharmacology profile enables experiments that probe the intersection of steroid signaling and eicosanoid biology without resorting to combination treatments that introduce pharmacokinetic confounds [2].

Synthetic Intermediate for 16-Methylene Steroid Libraries and Melengestrol/Medrogestone Precursor Manufacturing

Process chemistry teams synthesizing 16-methylene-substituted steroid libraries—including precursors to melengestrol acetate (veterinary growth promoter) and medrogestone (synthetic progestin)—must procure the 4,16-diene-16-methyl architecture as the mandatory intermediate, as defined in US Patent 5,616,743 [1]. The Δ¹⁶ double bond provides the requisite olefin geometry for methylenation chemistry; substituting the 4-ene analog (16α-methylprogesterone) or the 1,4-diene (non-16-ene) analog will result in synthetic failure due to incompatible substrate geometry. Procurement specifications should include identity confirmation against the published GC-MS reference spectrum to ensure correct olefin regioisomer [2].

Analytical Reference Standard Procurement with Defined Physicochemical Acceptance Criteria

Quality control and analytical development laboratories requiring a well-characterized 16-methyl-pregnadienedione reference standard can leverage the compound's published melting point (176–177 °C) and GC-MS reference spectrum (SpectraBase 560bGrPxQVk) as unambiguous identity and purity acceptance criteria [1]. The 14-Da mass difference from 16-dehydroprogesterone and 2-Da mass difference from 16α-methylprogesterone enable high-resolution mass spectrometry discrimination of isomeric or dehydro impurities that could compromise method validation or regulatory compliance in pharmaceutical impurity profiling workflows [2].

Quote Request

Request a Quote for 16-Methylpregna-4,16-diene-3,20-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.